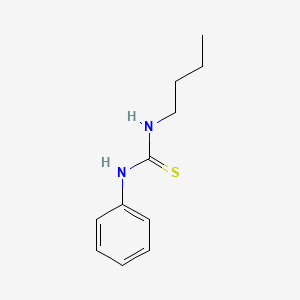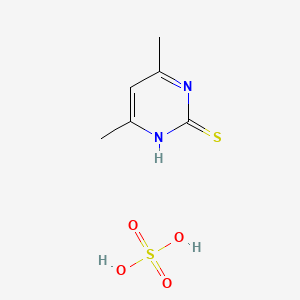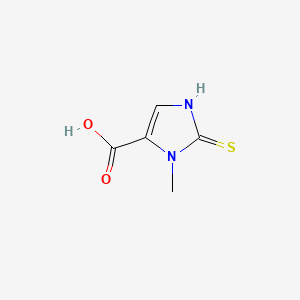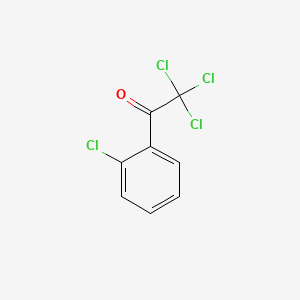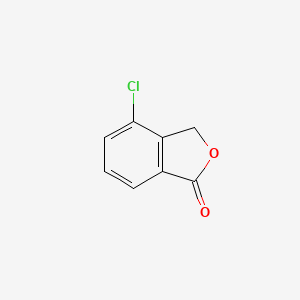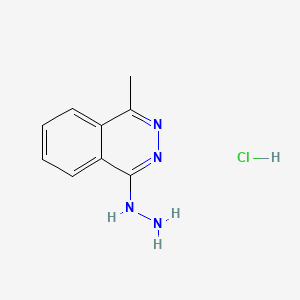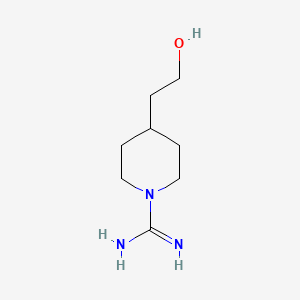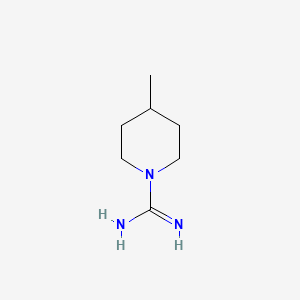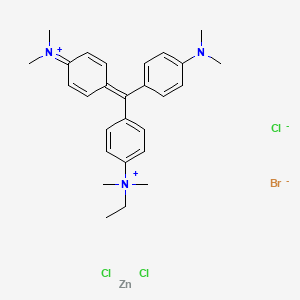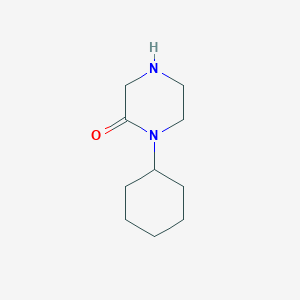
1-Cyclohexylpiperazin-2-one
Descripción general
Descripción
1-Cyclohexylpiperazin-2-one is a chemical compound with the molecular formula C10H18N2O . It is used in research and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 218.73 . The InChI key is HNJUYEPXNUKGJK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Potential Strategy for COVID-19 Treatment
1-Cyclohexylpiperazin-2-one derivatives, such as PB28, have shown promise as potential strategies for treating COVID-19. In a study, PB28 was found more active than hydroxychloroquine and did not interact with cardiac proteins, suggesting a safer profile. The anti-COVID-19 activity of PB28 was a significant finding from the research group that designed, developed, and evaluated it over the past decade (Colabufo et al., 2020).
Sigma Receptor Ligands and Antineoplastic Agents
This compound derivatives have been synthesized and evaluated as sigma receptor ligands. These compounds, including the sigma(2) receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, demonstrated high affinities in sigma(2) receptor binding. Some of these compounds were identified as full sigma(2) agonists and proposed as potential antineoplastic and PET diagnosis agents (Berardi et al., 2004).
Importance of Piperazine N-Atoms in Sigma(2) Receptor Affinity
Research exploring the significance of piperazine N-atoms in sigma(2) receptor affinity and activity revealed that both basic N-atoms ensure better sigma(2) receptor binding. This study highlighted the crucial role of these atoms in maintaining high affinity for the sigma(2) receptor, suggesting their importance in the molecular design of such compounds (Berardi et al., 2009).
Structural Analysis and Crystallography
The crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate(VI) was determined through single-crystal X-ray diffraction. This study provided insights into the molecular structure, revealing how these entities link together by N–H···O hydrogen bonds to form infinite chains and a two-dimensional network structure. This structural analysis is crucial for understanding the chemical and physical properties of such compounds (Chebbi et al., 2016).
Vibrational Spectroscopic Investigation
An investigation into the vibrational spectroscopic properties of 1-cyclohexylpiperazine was conducted, combining experimental and theoretical studies. This research provided valuable data on the molecular structure and stability of different conformers, aiding in the understanding of its chemical behavior (Alver & Parlak, 2010).
Mixed σ and Human Δ8–Δ7
Sterol Isomerase Ligands with Antiproliferative Activity1-Cyclohexylpiperazine derivatives have been explored for their potential as mixed affinity ligands for sigma receptors and human Δ8–Δ7 sterol isomerase, along with P-glycoprotein inhibitory activity. This research aimed at leveraging the antiproliferative effects mediated by sigma and sterol isomerase sites while overcoming drug resistance mechanisms. Such compounds displayed high affinities for σ receptors and sterol isomerase sites, demonstrating promising antiproliferative and P-glycoprotein inhibitory activities (Abate et al., 2011).
Proton and Carbon Nuclear Magnetic Resonance Spectral Analysis
Comprehensive nuclear magnetic resonance (NMR) spectroscopy studies of 1-cyclohexylpiperazine were performed to determine its molecular structure and conformation. This research, combining experimental and theoretical approaches, provided detailed insights into the molecular geometry and stable conformers of the molecule, enhancing our understanding of its chemical characteristics (Alver, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is a derivative of piperazine , which is known to act on the GABA receptors .
Mode of Action
As a derivative of piperazine, 1-Cyclohexylpiperazin-2-one may share a similar mode of action. Piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
Piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Propiedades
IUPAC Name |
1-cyclohexylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFLFWJEDYTKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390128 | |
| Record name | 1-cyclohexylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99976-73-5 | |
| Record name | 1-cyclohexylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



